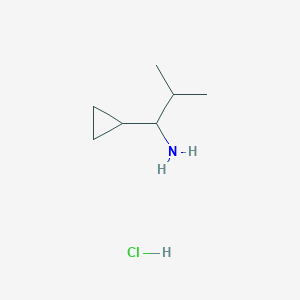

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride

Descripción general

Descripción

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is 1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H . This indicates the presence of a cyclopropyl group, a methyl group, and an amine group in the molecule.Physical And Chemical Properties Analysis

1-Cyclopropyl-2-methylpropan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 149.66 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Lewis Acid-Catalyzed Ring-Opening Reactions : A study by Lifchits and Charette (2008) focused on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. The method was used in synthesizing serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Formation of Biologically Active Compounds : Feng et al. (2019, 2020) described the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination, highlighting their importance in biologically active compounds (Feng et al., 2019), (Feng et al., 2020).

Synthesis of Protecting Groups for Amines : Research by Snider and Wright (2011) introduced a new protecting group for amines, the (1-methyl)cyclopropyl carbamate (MPoc) group, highlighting its resistance to various chemical conditions and ease of removal (Snider & Wright, 2011).

Biocatalysis and Medicinal Applications

Biocatalytic Synthesis : Hugentobler et al. (2016) explored biocatalytic routes for synthesizing a key building block for the anti-thrombotic agent ticagrelor, demonstrating the efficiency of enzymes in complex chemical synthesis (Hugentobler et al., 2016).

Synthesis of Conformationally Restricted Analogs of Histamine : Kazuta et al. (2002) developed chiral cyclopropane units as analogs of histamine, demonstrating the cyclopropane ring's utility in restricting conformation to enhance biological activity (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

1-cyclopropyl-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-5(2)7(8)6-3-4-6;/h5-7H,3-4,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEIQRWDGGTWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

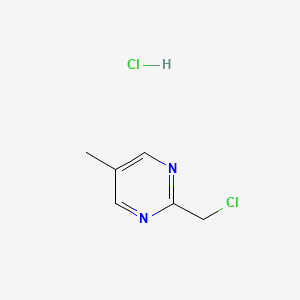

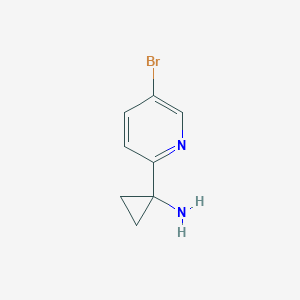

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)

![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)

![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)

![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)